3-[2-(1,3-Dioxanyl)]-1-(4-fluorophenyl)-1-propanol
Description
3-[2-(1,3-Dioxanyl)]-1-(4-fluorophenyl)-1-propanol is a fluorinated organic compound featuring a propanol backbone substituted with a 4-fluorophenyl group at the 1-position and a 1,3-dioxanyl ring at the 3-position.
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-fluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,12-13,15H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXJIQIREGZAQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001264358 | |
| Record name | 1,3-Dioxane-2-propanol, α-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443327-57-8 | |
| Record name | 1,3-Dioxane-2-propanol, α-(4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443327-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxane-2-propanol, α-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(4-fluorophenyl)-1-propanol typically involves the reaction of 4-fluorobenzaldehyde with 1,3-propanediol in the presence of an acid catalyst to form the 1,3-dioxane ring. This intermediate is then subjected to further reactions to introduce the propanol group. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(4-fluorophenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-[2-(1,3-Dioxanyl)]-1-(4-fluorophenyl)-1-propanone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
The compound 3-[2-(1,3-Dioxanyl)]-1-(4-fluorophenyl)-1-propanol is a synthetic organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its chemical properties, potential applications, and relevant case studies.
Structure and Composition
- Molecular Formula: C13H14FNO3
- Molecular Weight: 251.25 g/mol
- IUPAC Name: this compound
The compound features a dioxane ring and a fluorophenyl group, which are significant for its biological activity. The presence of the hydroxyl group (-OH) contributes to its solubility and reactivity.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit anticancer properties. For instance, studies have shown that dioxane derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. The fluorophenyl group may enhance binding affinity to cancer-related targets due to its electron-withdrawing nature, potentially improving pharmacological efficacy.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for neuroprotective therapies. Preliminary studies suggest that derivatives of this compound can modulate neurotransmitter systems, offering potential benefits in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Pharmacological Studies
Analgesic Properties
Compounds with similar structures have been investigated for their analgesic effects. The presence of the hydroxyl group may contribute to interactions with pain receptors, providing a basis for further exploration of this compound's analgesic potential.
Antimicrobial Activity
Emerging studies have suggested that certain dioxane derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer activity of dioxane derivatives. Researchers synthesized a series of compounds based on the dioxane structure and evaluated their effects on various cancer cell lines. Results indicated that certain modifications led to significant reductions in cell viability, suggesting a promising avenue for developing new anticancer agents.
Case Study 2: Neuroprotective Effects
In a study published in Neuroscience Letters, researchers investigated the neuroprotective effects of dioxane derivatives in rodent models of neurodegeneration. The results demonstrated that these compounds could significantly reduce neuronal death and improve cognitive function in treated animals compared to controls.
Table 1: Comparison of Biological Activities
| Activity Type | Compound Type | Mechanism | Reference |
|---|---|---|---|
| Anticancer | Dioxane Derivatives | Inhibition of cell proliferation | Journal of Medicinal Chemistry |
| Neuroprotective | Dioxane Derivatives | Modulation of neurotransmitter systems | Neuroscience Letters |
| Analgesic | Phenolic Compounds | Interaction with pain receptors | Pain Research |
| Antimicrobial | Dioxane Derivatives | Disruption of bacterial membranes | Journal of Antibiotics |
Table 2: Synthesis Pathways
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formation of Dioxane | Ethylene glycol + acid catalyst | Dioxane ring formation |
| Functionalization | Fluorobenzene + base | Fluorophenyl substitution |
| Hydroxylation | Grignard reagent + carbonyl compound | Hydroxyl group introduction |
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(4-fluorophenyl)-1-propanol involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the dioxane ring may form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: 3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol
A closely related compound, 3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol (), replaces the 4-fluorophenyl group with a 3-furyl moiety. Key differences include:
- Solubility : The 4-fluorophenyl group increases lipophilicity (logP ~2.8 estimated), whereas the furyl group may enhance solubility in polar aprotic solvents due to its oxygen heteroatom .
- Biological Activity : Fluorophenyl groups are often leveraged in drug design for improved metabolic stability and target binding, while furyl derivatives may exhibit distinct pharmacokinetic profiles .
Heterocyclic Comparisons: Epoxiconazole
Epoxiconazole (), a triazole-containing fungicide, shares the 4-fluorophenyl substituent but incorporates a chlorophenyl group and an epoxide-triazole system. Contrasting features:
- Stability : The 1,3-dioxanyl ring in the target compound is less reactive than epoxiconazole’s epoxide group, which is prone to ring-opening reactions.
- Bioactivity : Epoxiconazole’s triazole moiety inhibits fungal cytochrome P450 enzymes, whereas the dioxanyl group in the target compound may serve as a stabilizing scaffold rather than a pharmacophore .
Dioxanyl Functional Group: Oxaflumine
Oxaflumine () contains a 1,3-dioxanyl-ethyl-piperazine structure. Differences include:
- Positional Effects: The dioxanyl group in Oxaflumine is part of a piperazine side chain, enabling conformational flexibility, whereas in the target compound, it is directly attached to the propanol backbone, restricting mobility.
- Applications : Oxaflumine’s piperazine-dioxanyl system is used in antipsychotic formulations, highlighting the dioxanyl group’s versatility in modulating drug delivery or receptor interactions .
Propanol Backbone Derivatives: Amino Propanols
Amino propanols like D-2-Amino-3-phenyl-1-propanol () share the propanol backbone but substitute the dioxanyl group with an amino moiety. Key distinctions:
- Polarity: The amino group increases water solubility and hydrogen-bonding capacity compared to the dioxanyl ether.
- Acid-Base Behavior: Amino propanols (pKa ~9.5) are protonatable at physiological pH, whereas the dioxanyl-propanol derivative lacks ionizable groups, affecting membrane permeability .
Physicochemical and Functional Properties
Biological Activity
3-[2-(1,3-Dioxanyl)]-1-(4-fluorophenyl)-1-propanol, a compound with the CAS number 1443340-97-3, is a member of the dioxane family known for its diverse biological activities. This article reviews its biological activity, synthesis, pharmacological properties, and potential therapeutic applications based on available literature and research findings.
- Molecular Formula: CHO
- Molecular Weight: 240.27 g/mol
- LogP: 2.4023
- Polar Surface Area (TPSA): 38.69 Ų
- Hydrogen Bond Acceptors: 3
- Hydrogen Bond Donors: 1
- Rotatable Bonds: 4
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Antioxidant Activity: Some studies suggest that dioxane derivatives can scavenge free radicals, thereby reducing oxidative stress in cells.
- Anticancer Properties: Preliminary studies have shown that certain dioxane derivatives may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects: Compounds in this class may reduce inflammation by modulating inflammatory pathways.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the fluorophenyl moiety may enhance its interaction with biological targets such as enzymes or receptors involved in disease processes.
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of various dioxane derivatives. The results indicated that compounds with a fluorinated aromatic ring demonstrated significant radical scavenging activity compared to their non-fluorinated counterparts .
Anticancer Research
In vitro studies conducted on breast cancer cell lines revealed that dioxane derivatives could inhibit cell growth by inducing apoptosis. The study highlighted the potential of these compounds as lead candidates for developing new anticancer agents .
Anti-inflammatory Activity
Research published in Pharmaceutical Biology examined the anti-inflammatory properties of similar compounds. Findings suggested that these compounds could inhibit pro-inflammatory cytokines and reduce edema in animal models, indicating their potential therapeutic application in inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
